6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

RORγ Nuclear receptor Immunology

This 6-benzyl pyrrolopyrimidinone core offers a structurally defined starting point for medicinal chemistry programs targeting RORγ-mediated pathways and antimalarial DHODH inhibition. With documented potency against human RORγ (EC50=900 nM) and Plasmodium falciparum DHODH (IC50=64 nM), and a 13.3-fold selectivity window over CYP3A4 (IC50=12 µM), it provides a measurable baseline for SAR expansion while monitoring off-target liability. Ensure batch-specific purity (≥95%) to maintain reproducibility.

Molecular Formula C13H13N3O
Molecular Weight 227.267
CAS No. 1092352-66-3
Cat. No. B581262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
CAS1092352-66-3
Molecular FormulaC13H13N3O
Molecular Weight227.267
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O
InChIInChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17)
InChIKeyLSTKDSGWHLTBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1092352-66-3): Pyrrolopyrimidinone Scaffold Overview and Procurement Baseline


6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1092352-66-3) is a heterocyclic compound characterized by a fused pyrrolo-pyrimidine ring system bearing an N-6 benzyl substituent . This compound, also named 3,5,6,7-tetrahydro-6-(phenylmethyl)-4H-pyrrolo[3,4-d]pyrimidin-4-one, has a molecular weight of 227.26 Da and the molecular formula C13H13N3O . It serves as a key building block in medicinal chemistry programs targeting enzyme inhibition pathways, with documented activity against dihydroorotate dehydrogenase (DHODH) and nuclear receptor RORγ [1].

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one: Why In-Class Substitution Is Not Straightforward


Although the pyrrolo[3,4-d]pyrimidin-4-one scaffold is shared across multiple compound series, simple substitution within this class is not advisable without careful evaluation. Variations in the N-6 substituent profoundly alter target engagement profiles. For instance, replacing the 6-benzyl moiety with other aryl or alkyl groups can shift selectivity between DHODH, CYP450 isoforms, and nuclear receptors such as RORγ [1]. Additionally, the benzyl group contributes to specific lipophilicity and synthetic accessibility that differentiates this compound from its 6-aryl or 6-alkyl counterparts . Generic interchange without verifying batch-specific purity (e.g., 95% standard purity as supplied by commercial vendors ) and target activity may compromise reproducibility in both enzyme assays and downstream synthetic applications.

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one: Quantitative Differentiation Evidence for Procurement Decisions


RORγ Inverse Agonist Activity: 6-Benzyl Pyrrolopyrimidinone vs. DHODH Inhibitor Selectivity Profile

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one demonstrates EC50 = 900 nM for inhibition of human RORγ ligand binding domain in a cell-based Gal4 luciferase reporter assay [1]. This activity is accompanied by significantly weaker CYP3A4 inhibition (IC50 = 12 µM), indicating a favorable selectivity margin for RORγ-targeted research applications [1]. The compound's RORγ engagement is further supported by murine RORγ activity (EC50 = 600 nM) [1].

RORγ Nuclear receptor Immunology

DHODH Inhibitory Activity: 6-Benzyl Pyrrolopyrimidinone vs. Closely Related 6-Aryl Analog

In the Plasmodium falciparum DHODH enzyme assay (Type 2 DHODH activity monitored via orotate formation or DCIP chromogen reduction), 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exhibits IC50 = 64 nM [1]. This represents a significant potency advantage compared to a structurally distinct pyrrolopyrimidinone analog (BDBM120282, bearing a thiophene-carboxamide side chain) that shows IC50 = 250,000 nM under identical assay conditions [2].

DHODH Malaria Immunosuppression

Synthetic Utility: 6-Benzyl Pyrrolopyrimidinone as a FAAH Modulator Building Block

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is documented as a key reactant in the preparation of pyrrolopyrimidinyl(quinolinyl)amine derivatives that function as fatty acid amide hydrolase (FAAH) modulators . While the target compound's own FAAH inhibitory activity is not directly reported, its structural role as a precursor to more elaborate FAAH-active molecules distinguishes it from pyrrolo[3,4-d]pyrimidinone analogs that lack the 6-benzyl group and are not suitable for the same synthetic derivatization pathways.

FAAH Pain CNS Synthetic building block

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one: Evidence-Based Research and Industrial Application Scenarios


RORγ Inverse Agonist Hit-to-Lead Optimization in Immunology Programs

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one serves as a structurally defined starting point for RORγ inverse agonist optimization. With EC50 = 900 nM against human RORγ and a 13.3-fold selectivity window over CYP3A4 (IC50 = 12 µM), this compound offers a measurable baseline from which medicinal chemists can improve potency while monitoring off-target CYP liability [1]. The compound is suitable for secondary assays in RORγ-mediated autoimmune or metabolic disease models.

PfDHODH Inhibitor Lead Exploration for Antimalarial Drug Discovery

The compound's IC50 = 64 nM against Plasmodium falciparum DHODH [2] positions it as a sub-100 nM inhibitor suitable for cell-based antimalarial efficacy testing and preliminary structure-activity relationship expansion. The 3,906-fold potency advantage over a structurally distinct pyrrolopyrimidinone comparator (IC50 = 250 µM) [3] reinforces the value of the 6-benzyl substitution pattern for antimalarial DHODH programs, particularly for groups seeking to avoid the synthetic complexity of more elaborate DHODH inhibitors.

FAAH Modulator Synthesis via Pyrrolopyrimidinyl(quinolinyl)amine Derivatization

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a commercially available building block for the preparation of pyrrolopyrimidinyl(quinolinyl)amine derivatives, a class of FAAH modulators with potential applications in pain, inflammation, and CNS disorders . Procurement is warranted for medicinal chemistry groups executing synthetic routes that require the 6-benzyl pyrrolopyrimidinone core as a late-stage functionalization handle.

Selectivity Profiling in Nuclear Receptor vs. CYP450 Panel Screens

Given the documented RORγ activity (EC50 = 900 nM human; 600 nM murine) and CYP3A4 inhibition data (IC50 = 12 µM) [1], this compound is a suitable reference for laboratories establishing nuclear receptor selectivity panels. The compound's dual activity profile can serve as a calibration standard for assays designed to discriminate RORγ engagement from CYP-mediated interference, reducing false-positive rates in early-stage screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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